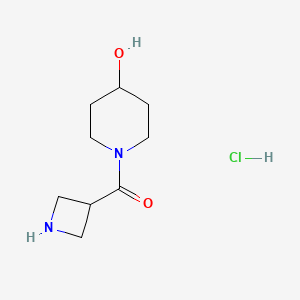

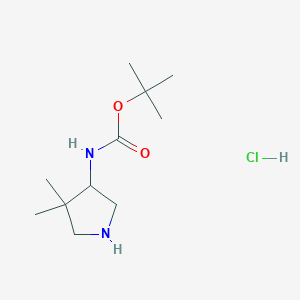

![molecular formula C11H14FNSi B6301111 3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline CAS No. 2146146-58-7](/img/structure/B6301111.png)

3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline

Übersicht

Beschreibung

3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline is a chemical compound with the molecular formula C11H14FNSi and a molecular weight of 207.32 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FNSi/c1-14(2,3)7-6-9-4-5-10(13)8-11(9)12/h4-5,8H,13H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 207.32 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluoro-Aromatic Rings : Zhang, Wen, and Du (1990) explored the synthesis of (p-substituted-tetrafluorophenyl)ethynes and diacetylene monomers containing fluoro-aromatic rings. They used nucleophilic substitution on [(pentafluorophenyl)ethynyl]-trimethylsilane, demonstrating the utility of fluoro-aromatic compounds in organic synthesis (Zhang, Wen, & Du, 1990).

Poly(organophosphazenes) Synthesis : Chang et al. (1992) synthesized poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene) by reacting poly-(dichlorophosphazene) with 4-[(trimethylsilyl)ethynyl]aniline. This study highlights the application of this compound in the creation of new polymers with potential for various industrial applications (Chang, Rhee, Cheong, & Yoon, 1992).

Reactivity Towards Ethynes : Yan et al. (2021) investigated the unique reactivity of a fluorostannylenoid towards ethynes with acetylenic hydrogen and those with trimethylsilyl groups. Their findings provide insights into the nuanced chemical reactions involving fluoro(dialkyl)stannylenoid and trimethylsilyl-substituted ethynes (Yan et al., 2021).

Boron–Dipyrromethene Based Chemodosimeter : Rao, Mobin, and Ravikanth (2010) synthesized a selective colorimetric and fluorescent chemodosimeter for fluoride ion using a compound derived from 3,5-bis(trimethylsilylethynyl)-4,4-difluoro-8-(4-tolyl)-4-bora-3a,4a-diaza-s-indacene. This research demonstrates the application of fluoro-aniline derivatives in sensing technologies (Rao, Mobin, & Ravikanth, 2010).

Photodehalogenation Studies : Protti et al. (2012) examined the photodehalogenation of fluoro or chlorobenzene derivatives, generating intermediates leading to various products. They used SiMe3 and SnMe3 groups to probe the effects on photophysics and dehalogenation, which is relevant in the study of photochemical reactions (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).

Fluoronaphthalene Building Blocks : Masson and Schlosser (2005) used 3-fluoro- and 3-chloro-1,2-didehydrobenzenes to create fluoronaphthalene building blocks. Their approach included the use of a bulky trimethylsilyl group to achieve regioselectivity in the synthesis of naphthalene derivatives, which are valuable in pharmaceutical and agricultural research (Masson & Schlosser, 2005).

Condensation Cyclization in Organic Synthesis : Wang et al. (2009) developed an efficient method for synthesizing 4-alkoxy-2-arylquinolines using 2-(2-(trimethylsilyl)ethynyl)anilines. This research is significant for organic chemistry, particularly in the synthesis of heterocyclic compounds (Wang, Peng, Liu, Zhao, Su, & Zhu, 2009).

Lithium N-pentafluorophenyl, N'-trimethylsilyl 2-pyridylamidinate Synthesis : Aharonovich, Botoshanski, and Eisen (2009) synthesized a lithium complex using N-trimethylsilylpentafluoro aniline, demonstrating an application in coordination chemistry and potentially in the development of novel materials (Aharonovich, Botoshanski, & Eisen, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-fluoro-4-(2-trimethylsilylethynyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNSi/c1-14(2,3)7-6-9-4-5-10(13)8-11(9)12/h4-5,8H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWRRRNSZSQYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

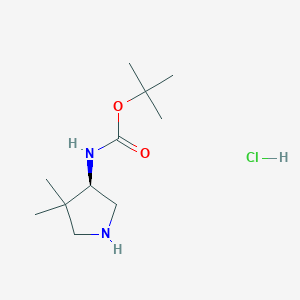

![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)

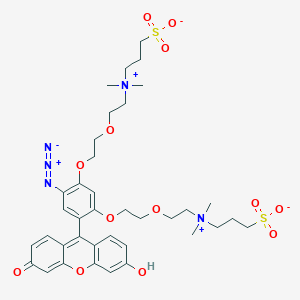

![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid t-butyl ester hydrochloride](/img/structure/B6301081.png)

![(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6301082.png)

![5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)

![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)

![7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6301104.png)

![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)